molecular formula C13H17N5O B1450822 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 1207047-57-1

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B1450822
CAS No.: 1207047-57-1
M. Wt: 259.31 g/mol
InChI Key: LODYXPXGCYNKAJ-UHFFFAOYSA-N
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a pyrazole ring fused to a pyrimidinone ring, which is substituted with various functional groups, including amino, cyclopropyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions using suitable reagents like diazo compounds in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, helps in achieving high purity and yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form nitro or hydroxyl derivatives.

  • Reduction: : The pyrimidinone ring can be reduced to form pyrimidinol derivatives.

  • Substitution: : The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) are commonly used.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: : Nucleophiles like alkyl halides or amines are used in the presence of a base or a catalyst.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxyl derivatives.

  • Reduction: : Pyrimidinol derivatives.

  • Substitution: : Alkylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidinone rings are valuable in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. Its structural features make it suitable for binding to various biological targets.

Medicine

In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties. Its potential as a lead compound in drug discovery is significant.

Industry

In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would vary based on the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole: : Similar pyrazole core but lacks the pyrimidinone ring.

  • 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one: : Similar pyrimidinone core but lacks the pyrazole ring.

  • 5-Amino-3-cyclopropyl-1H-pyrazol-1-yl-2-methylpyrimidin-4(3H)-one: : Similar structure but with a different substitution pattern.

Uniqueness

The uniqueness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one lies in its fused pyrazole-pyrimidinone structure, which provides a combination of chemical properties not found in the similar compounds listed above

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-9-7(2)15-13(16-12(9)19)18-11(14)6-10(17-18)8-4-5-8/h6,8H,3-5,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODYXPXGCYNKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Reactant of Route 4
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
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2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

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